Welcome to the BenchChem Online Store!
molecular formula C25H21F4N3O4 B8568113 2-(1-(2-Fluoro-4-(6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)phenyl)cyclobutoxy)acetic acid

2-(1-(2-Fluoro-4-(6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)phenyl)cyclobutoxy)acetic acid

Cat. No. B8568113
M. Wt: 503.4 g/mol
InChI Key: HAIOLVJDNAAOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242139B2

Procedure details

A 25 mL vial was charged with the product from Example 60C (459 mg, 1.128 mmol), the product from Example 60B (342 mg, 1.128 mmol), dibasic potassium phosphate (590 mg, 3.38 mmol), and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium (II) dichloride (7.38 mg, 0.011 mmol), N,N-dimethylacetamide (4 mL), ethanol (4.00 ml) and water (2 mL). The suspension was stirred and heated to 90° C., whereupon the reaction became homogenous. After heating at 90° C. for 1 hour, the reaction was copied to room temperature. The resulting suspension was poured into water (200 mL). The mixture was acidified to pH 1 with 1 M HCl. The solid was filtered, washed with water, and air-dried to give the title product. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.62-1.71 (m, 1H), 1.96-2.07 (m, 1H), 2.39-2.49 (m, 4H), 3.69 (s, 2H), 7.38 (d, J=7.12 Hz, 1H), 7.47-7.61 (m, 4H), 7.65-7.71 (m, 2H), 8.07 (s, 1H), 8.17 (dd, J=2.7 and 8.8 Hz, 1H), 8.71 (d, J=2.7 Hz, 1H), 9.68 (s, 1H), 10.65 (s, 1H), 12.5 (br s, 1H). MS (ESI) m/z 504 [M+H]+.
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
590 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.38 mg
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
4 mL
Type
solvent
Reaction Step Eight
Quantity
4 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[CH:11][C:12]([NH:15][C:16]([NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=3)=[O:17])=[N:13][CH:14]=2)O1.Br[C:31]1[CH:36]=[CH:35][C:34]([C:37]2([O:41][CH2:42][C:43]([OH:45])=[O:44])[CH2:40][CH2:39][CH2:38]2)=[C:33]([F:46])[CH:32]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O.C(O)C.CN(C)C(=O)C>[F:46][C:33]1[CH:32]=[C:31]([C:9]2[CH:14]=[N:13][C:12]([NH:15][C:16]([NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[CH:20]=3)=[O:17])=[CH:11][CH:10]=2)[CH:36]=[CH:35][C:34]=1[C:37]1([O:41][CH2:42][C:43]([OH:45])=[O:44])[CH2:40][CH2:39][CH2:38]1 |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
459 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)C
Step Two
Name
Quantity
342 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)OCC(=O)O)F
Step Three
Name
potassium phosphate
Quantity
590 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
7.38 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating at 90° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was copied to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C=1C=NC(=CC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)C1(CCC1)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.